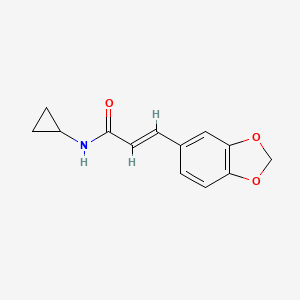

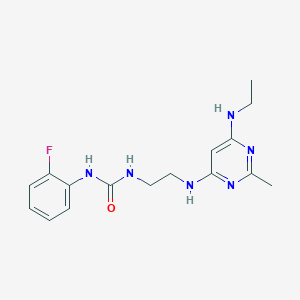

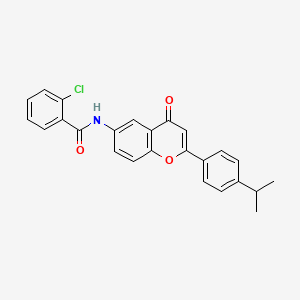

![molecular formula C21H25NO B2841224 1-[4-(tert-butyl)benzyl]-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one CAS No. 303988-01-4](/img/structure/B2841224.png)

1-[4-(tert-butyl)benzyl]-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-[4-(tert-butyl)benzyl]-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one, also known as TBPB, is a small molecule that has gained attention in recent years for its potential in scientific research. TBPB belongs to the family of benzazepines and has a unique chemical structure that makes it an interesting compound to study. In

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Synthesis Approaches for Muscarinic Receptor Antagonists

Bradshaw et al. (2008) developed methods for synthesizing tetrahydro-[1H]-2-benzazepin-4-ones, which are of interest as muscarinic (M3) receptor antagonists. This included base-promoted addition and ring-closing metathesis, leading to the preparation of various 5-hydroxy-2,3,4,5-tetrahydro-[1H]-2-benzazepin-4-ones (Bradshaw et al., 2008).

Lithiation-Trapping Method

Aeyad et al. (2018) reported the preparation of N‐tert‐butoxycarbonyl‐2‐phenyltetrahydro‐1‐benzazepine, a compound structurally related to the query molecule, followed by lithiation and trapping with electrophiles. This method offered insights into the chemical behavior and synthesis of similar structures (Aeyad et al., 2018).

Process Development for Kinase Inhibitor

Naganathan et al. (2015) detailed the process development for scalable synthesis of a compound containing the benzoxazepine core, demonstrating the relevance of such compounds in the synthesis of kinase inhibitors (Naganathan et al., 2015).

Pharmacological Studies

Dopaminergic Activity Study

Pfeiffer et al. (1982) synthesized and evaluated 6-chloro-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines as dopamine receptor agonists. These compounds, similar in structure to the query molecule, showed potential in modulating dopaminergic activity (Pfeiffer et al., 1982).

Sigma Receptor Affinity

Husain et al. (2009) synthesized enantiomerically pure 2-substituted tetrahydro-3-benzazepines and tested their affinity to sigma1 receptors. These studies provide insights into the pharmacological potential of benzazepine derivatives (Husain et al., 2009).

Material Science and Chemical Interactions

- Molecular Architecture Studies: Lu et al. (2003) explored the synthesis, structures, and magnetic properties of coordination polymers containing macrocyclic nickel(II) complexes with benzazepine derivatives. This research highlights the utility of benzazepines in material science applications (Lu et al., 2003).

Mécanisme D'action

Mode of Action

Based on its structural similarity to other benzazepinone derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions

Biochemical Pathways

Benzazepinone derivatives have been associated with a variety of biological processes, including signal transduction, cell proliferation, and apoptosis . The exact downstream effects of this compound will depend on its specific targets and their roles in cellular pathways.

Pharmacokinetics

Its lipophilic nature, suggested by the presence of the tert-butyl and benzyl groups, may enhance its absorption and distribution within the body

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown due to the lack of specific target identification and understanding of its mode of action . .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . For instance, extreme pH or temperature conditions could affect the compound’s structure and, consequently, its interaction with targets. Additionally, the presence of other molecules could either facilitate or hinder its access to its targets.

Propriétés

IUPAC Name |

1-[(4-tert-butylphenyl)methyl]-4,5-dihydro-3H-1-benzazepin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO/c1-21(2,3)18-13-11-16(12-14-18)15-22-19-9-5-4-7-17(19)8-6-10-20(22)23/h4-5,7,9,11-14H,6,8,10,15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLLFVHIHKAGLFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CN2C(=O)CCCC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(tert-butyl)benzyl]-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

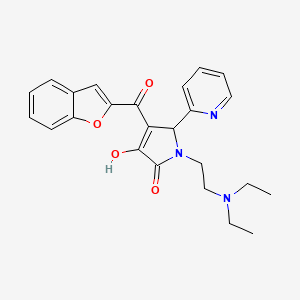

![3,3'-Dimethyl-1-(4-pheny-2-thiazolyl)-1'-phenyl-5-hydroxy[4,5']-bipyrazol](/img/structure/B2841142.png)

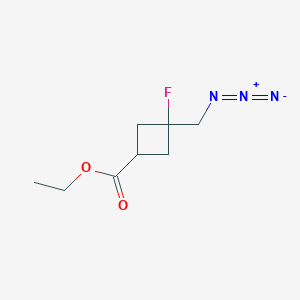

![3-methyl-4-oxo-N-(m-tolyl)-1-(p-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2841148.png)

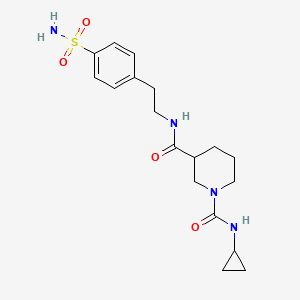

![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3,4-difluorophenyl)acetamide](/img/structure/B2841150.png)

![2-[6-(tert-butylthio)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-(3-ethylphenyl)acetamide](/img/structure/B2841163.png)